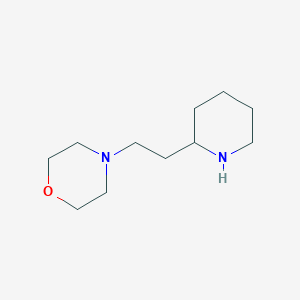

4-(2-Piperidin-2-ylethyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-piperidin-2-ylethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-5-12-11(3-1)4-6-13-7-9-14-10-8-13/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJBQZFRRCQXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378244 | |

| Record name | 4-(2-piperidin-2-ylethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216985-68-1 | |

| Record name | 4-(2-piperidin-2-ylethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Prospective Synthesis of 4-(2-Piperidin-2-ylethyl)morpholine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines plausible synthetic strategies for the novel heterocyclic compound, 4-(2-Piperidin-2-ylethyl)morpholine. This molecule incorporates both a piperidine and a morpholine scaffold, two privileged structures in medicinal chemistry known for their prevalence in a wide range of pharmaceuticals.[1][2][3][4][5] The presence of these moieties suggests potential applications in various therapeutic areas, including but not limited to oncology, diabetes, and central nervous system disorders.[3][4][6] This document provides a detailed exploration of two primary retrosynthetic approaches, offering step-by-step experimental protocols grounded in established chemical principles and supported by relevant literature. The causality behind experimental choices, potential challenges, and analytical validation points are discussed to provide a comprehensive framework for its synthesis and characterization.

Introduction and Significance

The piperidine ring is a fundamental structural motif in numerous natural products and FDA-approved drugs.[5][7] Similarly, the morpholine ring is a common heterocycle in pharmaceuticals, often introduced to improve physicochemical properties such as aqueous solubility and metabolic stability.[8][9][10] The target molecule, this compound, combines these two important pharmacophores via an ethyl linker at the 2-position of the piperidine ring. This unique arrangement presents an interesting scaffold for library synthesis in drug discovery programs. The development of a robust and efficient synthesis for this compound is, therefore, of significant interest to the medicinal chemistry community.

This guide explores two logical and scientifically sound synthetic pathways:

-

Route A: N-Alkylation of a Piperidine Precursor. This approach focuses on the late-stage introduction of the morpholine moiety onto a pre-functionalized piperidine ring.

-

Route B: Reductive Amination for Piperidine Ring Formation. This strategy involves the construction of the piperidine ring with the morpholinoethyl side chain already in place.

Proposed Synthetic Pathways

Route A: Synthesis via N-Alkylation of a Piperidine Precursor

This synthetic route is predicated on the nucleophilic substitution reaction between a piperidine derivative bearing a leaving group on the ethyl side chain and morpholine. A key consideration in this approach is the potential for steric hindrance at the 2-position of the piperidine ring, which may influence reaction conditions.[11]

Workflow for Route A:

Caption: Synthetic workflow for Route A, proceeding through N-alkylation of a piperidine intermediate.

Step 1: Synthesis of 2-Piperidineethanol

-

To a solution of 2-pyridineethanol (1.0 eq) in acetic acid, add Platinum(IV) oxide (Adam's catalyst, 0.05 eq).

-

Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure. The resulting residue can be basified with aqueous NaOH and extracted with dichloromethane to yield 2-piperidineethanol.

Step 2: N-Protection and Bromination

-

Dissolve 2-piperidineethanol (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 12 hours.

-

Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate. Concentrate in vacuo to obtain N-Boc-2-piperidineethanol.

-

To a solution of N-Boc-2-piperidineethanol (1.0 eq) in anhydrous dichloromethane at 0 °C, add phosphorus tribromide (PBr₃, 0.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-2-(2-bromoethyl)piperidine.

Step 3: N-Alkylation with Morpholine

-

In a round-bottom flask, combine N-Boc-2-(2-bromoethyl)piperidine (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).[12]

-

Heat the mixture to 70-80 °C and stir for 12-16 hours, monitoring by TLC.[12]

-

After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(2-piperidin-2-ylethyl)morpholine.

Step 4: Deprotection

-

Dissolve the purified N-Boc protected intermediate in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture in vacuo.

-

Dissolve the residue in water, basify with NaOH, and extract with dichloromethane.

-

Dry the organic layer, concentrate, and purify by distillation or crystallization to obtain the final product, this compound.

Route B: Synthesis via Reductive Amination

This alternative strategy constructs the piperidine ring through an intramolecular reductive amination of a linear precursor containing the morpholine moiety. This approach can offer good control over stereochemistry if chiral starting materials are used.

Workflow for Route B:

Caption: Synthetic workflow for Route B, featuring piperidine ring formation via reductive amination.

Step 1: Synthesis of the Linear Amino Aldehyde Precursor

-

To a solution of 4-(2-aminoethyl)morpholine (1.0 eq) in a suitable solvent like methanol at 0 °C, add acrolein (1.0 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

The formation of the intermediate amino aldehyde can be monitored by NMR. This intermediate is often used in the next step without purification.

Step 2: Intramolecular Reductive Amination

-

To the solution containing the crude amino aldehyde from the previous step, add acetic acid (1.2 eq).

-

Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions at room temperature.[11]

-

Stir the reaction mixture for 12-24 hours. Monitor the cyclization by GC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield this compound.

Data Summary and Characterization

As this is a prospective synthesis, experimental data is not available. However, the following table outlines the expected analytical data for the final product.

| Analysis | Expected Results |

| Molecular Formula | C₁₁H₂₂N₂O |

| Molecular Weight | 198.31 g/mol |

| ¹H NMR | Signals corresponding to the morpholine and piperidine ring protons, as well as the ethyl linker. |

| ¹³C NMR | Resonances for all 11 carbon atoms in the molecule. |

| Mass Spectrometry | [M+H]⁺ at m/z 199.18 |

| Purity (HPLC) | >95% after purification |

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

-

In-Process Controls: Each step of the proposed syntheses should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure complete conversion of starting materials and to identify any potential side products.

-

Final Product Validation: The identity and purity of the final compound, this compound, must be unequivocally confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

By adhering to these analytical practices, the integrity of the synthetic process and the quality of the final product can be assured.

Conclusion

This technical guide provides two robust and plausible synthetic routes for the preparation of this compound, a novel compound with potential applications in drug discovery. Both the N-alkylation and reductive amination strategies are based on well-established and reliable chemical transformations. The detailed experimental protocols and analytical guidelines presented here offer a solid foundation for researchers to successfully synthesize and characterize this promising heterocyclic scaffold. Further optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(2-Piperidin-2-ylethyl)morpholine

Preamble: Navigating the Known and the Unknown

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide focuses on 4-(2-Piperidin-2-ylethyl)morpholine , a molecule incorporating two key pharmacophoric scaffolds: piperidine and morpholine.

It is important to note that as of the date of this publication, specific experimental data for this compound is not extensively available in public databases. Therefore, this document serves a dual purpose. Firstly, it provides a theoretical and predictive analysis of its key physicochemical properties, drawing upon data from structurally similar compounds and the known characteristics of its constituent moieties. Secondly, and more critically, it offers a detailed, practical guide to the experimental methodologies required to empirically determine these properties. This approach ensures that while we operate at the edge of available data, we are firmly grounded in established scientific principles and laboratory practices.

The structure of this guide is designed to be fluid and logical, mirroring the process of chemical characterization in a drug development setting. We will begin by examining the molecule's fundamental structural and electronic properties, then progress to its behavior in biological systems, and finally, provide detailed protocols for the experimental validation of these characteristics.

Molecular Structure and Inferred Physicochemical Properties

The foundational step in characterizing any potential therapeutic agent is a detailed analysis of its structure. The molecular structure of this compound dictates its fundamental physicochemical attributes.

Caption: Molecular Structure of this compound.

The presence of both a piperidine and a morpholine ring suggests a compound with a complex acid-base character and the potential for a range of intermolecular interactions. The piperidine moiety typically imparts a higher basicity compared to the morpholine nitrogen, due to the electron-withdrawing effect of the oxygen atom in the morpholine ring[1].

Predicted Physicochemical Parameters

In the absence of experimental data, in silico prediction tools, which use algorithms based on fragment contributions and quantitative structure-property relationships (QSPR), provide valuable initial estimates[2].

| Property | Predicted Value/Range | Significance in Drug Development |

| Molecular Formula | C11H22N2O | Defines the elemental composition and molecular weight. |

| Molecular Weight | 198.31 g/mol | Influences diffusion and permeability; generally, lower molecular weight is preferred for oral bioavailability. |

| pKa | Piperidine N: ~10-11, Morpholine N: ~7-8 | Determines the ionization state at physiological pH, which affects solubility, permeability, and receptor binding. |

| logP | 1.0 - 2.5 | A measure of lipophilicity, which is critical for membrane permeability and ADME properties. A balanced logP is often sought.[2][3] |

| Aqueous Solubility | Moderate to High | Essential for absorption and formulation. Low solubility can be a major hurdle in drug development.[4][5][6] |

Note: These values are estimations and require experimental verification.

The Role of Piperidine and Morpholine Moieties in ADME Properties

The piperidine and morpholine scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in approved drugs.[7][8][9] Their inclusion in a molecule can significantly enhance its "drug-like" properties.

-

Piperidine: This motif often improves metabolic stability and can be tailored to modulate lipophilicity and basicity.[7][10][11] The substitution pattern on the piperidine ring is crucial for its pharmacokinetic profile.[10]

-

Morpholine: The morpholine ring is frequently introduced to enhance aqueous solubility and metabolic stability.[8][12][13][14] Its presence can also influence interactions with metabolic enzymes like Cytochrome P450s.[12]

The combination of these two rings in this compound suggests a compound with potentially favorable ADME characteristics, although this must be confirmed experimentally.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of pKa

The pKa, the pH at which a molecule is 50% ionized, is a critical parameter. Given the two basic nitrogen atoms in this compound, two pKa values are expected. Potentiometric titration and UV-Vis spectrophotometry are standard methods for pKa determination.[15][16]

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Methodology:

-

Solution Preparation: Prepare a ~1-5 mM solution of this compound in deionized water or a suitable co-solvent if solubility is low.

-

Titration: Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) while continuously monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be identified as the inflection points in the titration curve.[15]

Caption: Workflow for pKa determination via potentiometric titration.

This method is suitable if the ionized and neutral forms of the molecule have different UV-Vis absorbance spectra.

Methodology:

-

Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range.

-

Sample Preparation: Dissolve a constant amount of this compound in each buffer solution.

-

Spectral Acquisition: Measure the UV-Vis spectrum for each sample.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against pH. The resulting sigmoidal curve will have an inflection point at the pKa.[15][16]

Determination of Lipophilicity (logP)

The partition coefficient (P) or its logarithm (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water.[2] The shake-flask method is the traditional and most accurate approach.[2][15]

Methodology:

-

Phase Preparation: Saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a separation funnel and shake vigorously to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate logP using the formula: logP = log10([Concentration in octanol] / [Concentration in aqueous phase]).[2]

Caption: Workflow for logP determination using the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability.[4][5][17] Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery.[6][18]

This high-throughput method is often used in early drug discovery.[5][6][17][18]

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

-

Dilution: Add a small volume of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation and Detection: After a short incubation period, detect any precipitate formed. Nephelometry (light scattering) is a common detection method.[5][6]

-

Quantification: The highest concentration that does not show precipitation is reported as the kinetic solubility.

This method measures the equilibrium solubility and is considered the "gold standard".[17][18]

Methodology:

-

Equilibration: Add an excess of the solid compound to an aqueous buffer.

-

Agitation: Agitate the suspension for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using HPLC-UV or LC-MS.[5][18]

Conclusion and Future Directions

This compound is a molecule of interest due to its composite structure of two privileged medicinal chemistry scaffolds. While its precise physicochemical properties await experimental determination, this guide provides a robust framework for both predicting these characteristics and empirically measuring them. The outlined protocols are standard in the pharmaceutical industry and will yield the necessary data to evaluate its potential as a drug candidate. Future work should focus on the synthesis of this compound and the subsequent application of the described experimental methodologies to build a comprehensive physicochemical profile. This will be the foundational step in understanding its pharmacokinetic behavior and potential therapeutic utility.

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. acdlabs.com [acdlabs.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Aqueous Solubility Assay - Enamine [enamine.net]

"structure-activity relationship of morpholine-containing compounds"

An In-depth Technical Guide to the Structure-Activity Relationship of Morpholine-Containing Compounds

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both an ether and a secondary amine functional group, represents a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including high polarity, water solubility, and metabolic stability, render it a "privileged scaffold" for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of morpholine-containing compounds across various therapeutic areas. We will delve into the causal relationships behind synthetic modifications and their impact on biological activity, supported by detailed experimental protocols, data-driven case studies, and visual workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of the morpholine scaffold in their discovery programs.

The Morpholine Scaffold: Physicochemical Properties and Significance in Drug Design

The morpholine moiety is a saturated heterocyclic ring with the chemical formula O(CH₂)₄NH. Its prevalence in drug design is not coincidental but is rooted in a unique combination of properties that make it an ideal building block for optimizing pharmacokinetic and pharmacodynamic profiles.

-

Physicochemical Properties: The presence of the oxygen atom introduces polarity and enhances water solubility, which can improve the aqueous solubility of a parent molecule. The nitrogen atom typically acts as a base (pKa of a protonated morpholine is ~8.5), allowing for salt formation and further modulation of solubility and formulation properties.

-

Metabolic Stability: The cyclic ether linkage is generally resistant to metabolic degradation, contributing to an improved in vivo half-life of drug candidates.

-

Synthetic Tractability: The secondary amine of the morpholine ring provides a convenient handle for a wide range of chemical modifications, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity.

-

"Privileged" Scaffold Status: The morpholine ring is considered a "privileged scaffold" because it is a structural motif that can bind to a variety of biological targets with high affinity. This versatility has led to its incorporation into a wide array of approved drugs and clinical candidates targeting different receptors and enzymes.

Core Principles of Morpholine SAR: A Mechanistic Overview

The biological activity of a morpholine-containing compound is profoundly influenced by the nature and position of substituents on the morpholine ring itself and the manner in which it is connected to the larger molecular scaffold.

Substitution on the Morpholine Nitrogen

The nitrogen atom is the most common point of attachment for the morpholine ring to the rest of the molecule. The nature of this linkage is a critical determinant of activity.

-

Amide and Sulfonamide Linkages: These are frequently used to connect the morpholine to aromatic or heteroaromatic systems. These linkages can act as hydrogen bond donors and acceptors, facilitating interactions with target proteins.

-

Direct Arylation/Alkylation: Direct attachment to aryl or alkyl groups can position the morpholine ring to occupy specific hydrophobic pockets within a binding site.

Substitution on the Morpholine Carbon Atoms

While less common than N-substitution, modification of the carbon backbone of the morpholine ring can have a significant impact on SAR.

-

Stereochemistry: The introduction of chiral centers on the morpholine ring can lead to stereospecific interactions with the target, often resulting in one enantiomer being significantly more active than the other. For example, in the development of PI3K inhibitors, the stereochemistry of methyl groups on the morpholine ring was found to be crucial for potency and selectivity.

-

Gem-Dimethyl Substitution: The introduction of gem-dimethyl groups adjacent to the ring oxygen or nitrogen can induce a specific ring conformation and improve metabolic stability by blocking potential sites of oxidation.

The following diagram illustrates the general workflow for a typical SAR study involving morpholine-containing compounds.

Navigating the Synthesis and Application of Piperidine-Morpholine Derivatives: A Technical Guide

For researchers and professionals in drug development, the precise identification and characterization of novel chemical entities are paramount. This guide provides a comprehensive overview of a specific morpholine derivative, clarifying its nomenclature, chemical identity, and providing insights into its synthesis and potential applications.

Part 1: Core Identification and Nomenclature

The compound of interest, 4-(2-Piperidin-2-ylethyl)morpholine, and its related isomers represent a class of molecules with significant potential in medicinal chemistry. The core structure features a piperidine ring linked to a morpholine ring via an ethyl bridge. However, slight variations in this linkage can lead to different isomers with distinct chemical properties and biological activities.

A critical first step is the unambiguous identification of the target molecule using its Chemical Abstracts Service (CAS) number. While the name "this compound" is specific, a closely related and more commonly referenced isomer is 4-(2-Piperidin-4-ylethyl)morpholine , which has the CAS number 500357-64-2 . This guide will focus on this specific isomer while also providing context on other related structures to prevent ambiguity.

For clarity, the key structural differences between these related compounds are outlined below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| 4-(2-Piperidin-4-ylethyl)morpholine | 500357-64-2 | C11H22N2O | 198.31 | Ethyl bridge connecting the 4-position of the piperidine ring to the morpholine nitrogen. |

| 4-(2-Piperazin-1-ylethyl)morpholine | 4892-89-1 | C10H21N3O | 199.29 | Contains a piperazine ring instead of a piperidine ring. |

| 4-(Piperidin-4-ylmethyl)morpholine | 81310-62-5 | C10H20N2O | 184.28 | A methylene bridge connects the 4-position of the piperidine ring to the morpholine nitrogen. |

| 4-(Piperidin-4-yl)morpholine | 53617-35-9 | C9H18N2O | 170.25 | A direct bond between the 4-position of the piperidine ring and the morpholine nitrogen. |

Part 2: Physicochemical Properties and Characterization

Understanding the physicochemical properties of 4-(2-Piperidin-4-ylethyl)morpholine is essential for its application in research and development.

Predicted Physicochemical Properties for 4-(2-Piperidin-4-ylethyl)morpholine (CAS: 500357-64-2)

| Property | Value | Source |

| Boiling Point | 293.3±15.0 °C | |

| Density | 0.969±0.06 g/cm3 | |

| pKa | 10.65±0.10 |

These predicted values provide a baseline for handling and experimental design. For instance, the predicted pKa suggests that the compound will be protonated at physiological pH, which has implications for its solubility and interaction with biological targets.

Part 3: Synthesis and Methodologies

A common strategy involves the reductive amination of a suitable ketone precursor. For example, the synthesis of 4-Morpholinopiperidine can be achieved by the deprotection of N-tert-butoxycarbonyl-4-piperidone with morpholine.

A generalized synthetic workflow for such compounds can be visualized as follows:

"4-(2-Piperidin-2-ylethyl)morpholine literature review"

An In-depth Technical Guide to 4-(2-Piperidin-2-ylethyl)morpholine

Introduction: Unpacking a Privileged Scaffold

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule this compound (CAS: 216985-68-1) represents a compelling conjunction of two such "privileged structures": the piperidine and morpholine rings.[1][2] While specific literature on this exact molecule is sparse, an analysis of its constituent parts provides a strong foundation for proposing its synthesis, predicting its properties, and postulating its potential biological activities.

The piperidine ring is a ubiquitous motif in a vast number of pharmaceuticals and natural products, particularly those targeting the central nervous system (CNS).[2][3][4] Its saturated, six-membered structure allows it to adopt well-defined chair conformations, presenting substituents in precise three-dimensional orientations ideal for receptor binding.[2] The basic nitrogen atom is often crucial for forming salt bridges or hydrogen bonds within biological targets.[2]

The morpholine moiety is frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.[5][6] The presence of the ether oxygen and the tertiary amine gives the ring a unique polarity profile, often enhancing aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier (BBB) compared to more lipophilic amines.[5][7][8] This guide will provide a comprehensive technical overview of this compound, offering a proposed synthetic route, predicted characteristics, and a discussion of its potential as a scaffold for drug discovery.

Synthetic Strategy and Methodologies

The synthesis of this compound can be logically approached through the coupling of a pre-functionalized piperidine core with a morpholine unit. A robust and versatile strategy would commence from a commercially available pyridine derivative, leveraging well-established transformations for ring saturation and functional group interconversion.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway identifies 2-(2-hydroxyethyl)piperidine and morpholine as key precursors. The piperidine nitrogen would require protection to prevent side reactions during the activation of the hydroxyl group.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Historical and Pharmacological Odyssey in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Potency of a Six-Membered Ring

In the vast lexicon of medicinal chemistry, few structures are as foundational and versatile as the piperidine ring. This simple, six-membered nitrogen-containing heterocycle is a quintessential example of a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets, thereby serving as a cornerstone for numerous therapeutic agents.[1][2] Its conformational flexibility, combined with the basicity of its nitrogen atom, allows for a diverse array of molecular interactions, making it an ideal building block in the rational design of novel drugs.[3][4]

The piperidine motif is not merely a synthetic convenience; it is a structural theme that nature itself has employed in numerous alkaloids, from the pungent piperine in black pepper to the toxic coniine of hemlock.[5] This natural prevalence hinted at its biological significance long before its synthetic potential was fully realized. Today, the piperidine scaffold is embedded in the structure of over seventy FDA-approved drugs, spanning a remarkable breadth of therapeutic areas including psychiatry, pain management, allergy relief, and oncology.[6][7] This guide delves into the discovery and history of piperidine derivatives in pharmacology, tracing their evolution from natural curiosities to some of the most impactful medicines of the modern era. We will explore the key breakthroughs, the scientific rationale behind the development of major drug classes, and the experimental methodologies that propelled their journey from the laboratory to the clinic.

Chapter 1: From Pepper and Hemlock - The Early History of Piperidine

The story of piperidine begins not in a pharmaceutical lab, but in the annals of 19th-century organic chemistry. The compound was first isolated and named in the 1850s, independently, by the Scottish chemist Thomas Anderson and the French chemist Auguste Cahours.[5] They both derived the substance from piperine, the alkaloid responsible for the sharp taste of black pepper (Piper nigrum), which logically led to the name "piperidine".[8]

These early chemists obtained piperidine by reacting piperine with nitric acid, a process that broke down the complex natural alkaloid into its simpler heterocyclic core.[5] Industrially, the more common production method became the hydrogenation of pyridine, a reaction that reduces the aromatic pyridine ring to the saturated piperidine ring, often using a catalyst like molybdenum disulfide.[5][8]

For decades, piperidine remained largely a subject of academic interest. Its presence was identified in a variety of natural sources, including the toxins of fire ants (solenopsin) and the infamous poison hemlock (coniine), the substance used in the execution of Socrates.[5] This natural association with potent biological activity was a crucial, albeit initially unexploited, clue to its future pharmacological importance. It was the methodical exploration of synthetic organic chemistry in the 20th century that would unlock the therapeutic potential dormant within the piperidine scaffold.

Chapter 2: The Dawn of a Pharmacological Revolution: Synthetic Opioid Analgesics

The transition of piperidine from a chemical curiosity to a therapeutic powerhouse began in the 1930s, driven by the search for new pain-relieving drugs. This era marked the birth of the first major class of piperidine-based pharmaceuticals: the synthetic opioids.

Pethidine (Meperidine): The First Fully Synthetic Opioid

The first landmark discovery was pethidine, also known as meperidine (Demerol®). It was synthesized in 1938 by the German chemist Otto Eisleb at IG Farben.[9][10] Intriguingly, Eisleb was not initially searching for an analgesic. His goal was to create a new anticholinergic agent, a drug that blocks the neurotransmitter acetylcholine. The piperidine structure was chosen for its similarity to other known anticholinergics.

The true potential of pethidine was recognized shortly after its synthesis by pharmacologist Otto Schaumann, also at IG Farben.[9][10] While testing the new compound, he observed analgesic effects in mice. This serendipitous discovery revealed that the 4-phenylpiperidine core was a potent pharmacophore for opioid receptor activity. Pethidine became the first fully synthetic opioid, offering an alternative to morphine and other opium-derived alkaloids.[9] Its development was particularly spurred by World War II, as Germany sought a reliable supply of analgesics independent of imported opium.[11]

The synthesis of pethidine involves a multi-step process, typically starting with the reaction of benzyl cyanide and a bis-(2-chloroethyl)amine to form the piperidine ring, followed by hydrolysis and esterification to yield the final product.[12][13]

Fentanyl and its Progeny: The Quest for Potency

The clinical success of pethidine validated the piperidine scaffold as a template for opioid analgesics. This spurred further research to create even more potent compounds. In 1959, Dr. Paul Janssen and his team at Janssen Pharmaceutica synthesized fentanyl, a derivative of the 4-phenylpiperidine class that was approximately 100 times more potent than morphine.

This dramatic increase in potency was achieved through specific structural modifications that enhanced the molecule's affinity for the μ-opioid receptor. The development of fentanyl was a masterclass in structure-activity relationship (SAR) studies, demonstrating how subtle changes to the piperidine scaffold could lead to profound differences in pharmacological activity. This line of research eventually led to the development of an entire family of ultra-potent fentanyl analogs used in anesthesia and for the management of severe pain.

Chapter 3: A New Era in Psychiatry: The Butyrophenone Antipsychotics

While the 4-phenylpiperidine scaffold was revolutionizing pain management, another line of research at Janssen Pharmaceutica was about to transform the treatment of psychiatric disorders. This work, also an extension of the company's research into pethidine-related analgesics, led to the discovery of the butyrophenone class of antipsychotics.[14]

Haloperidol: A Cornerstone of Antipsychotic Therapy

In 1958, while investigating analogs of pethidine, Paul Janssen's team synthesized a compound designated R-1625.[14][15] This molecule, a phenylbutylpiperidine derivative, showed powerful neuroleptic properties (effects on nerve function) but lacked the morphine-like analgesic activity they had been pursuing.[14] Recognizing its potential, they named the compound haloperidol .[16]

Clinical trials quickly confirmed its efficacy in treating the symptoms of psychosis, such as delusions and hallucinations.[15][16] Haloperidol, marketed as Haldol®, was approved by the U.S. FDA in 1967 and became a cornerstone of antipsychotic therapy for decades.[17] Its discovery was a pivotal moment in biological psychiatry, providing a powerful tool to manage severe mental illness and lending strong support to the "dopamine hypothesis" of schizophrenia.[14]

The mechanism of action of haloperidol involves potent antagonism of dopamine D2 receptors in the brain.[17] By blocking these receptors, it reduces the excessive dopaminergic activity believed to underlie psychotic symptoms.

Workflow: Typical Butyrophenone Antipsychotic Discovery

The discovery of haloperidol exemplified a rational, yet exploratory, approach to drug development. The workflow illustrates the iterative process of synthesis and pharmacological screening.

Caption: A generalized workflow for the discovery of piperidine-based CNS drugs.

Chapter 4: Combating Allergic Reactions: The Rise of Non-Sedating Antihistamines

The versatility of the piperidine scaffold was further demonstrated in the 1980s with the development of a new class of antihistamines. First-generation antihistamines, while effective, were plagued by a significant side effect: drowsiness. This occurred because they could cross the blood-brain barrier and interact with histamine H1 receptors in the central nervous system. The challenge for medicinal chemists was to design a molecule that retained its peripheral H1-blocking activity without causing sedation.

Loratadine (Claritin®): A Blockbuster Success

Researchers at Schering-Plough (now part of Merck & Co.) took up this challenge, leading to the development of loratadine . Patented in 1980 and approved by the FDA in 1993, loratadine (Claritin®) was a second-generation antihistamine that revolutionized allergy treatment.[18][19][20]

The key to its success lay in its chemical structure. The loratadine molecule was designed to be more lipophobic and a substrate for P-glycoprotein, an efflux pump in the blood-brain barrier. These properties significantly limit its ability to enter the central nervous system, thereby preventing the sedative side effects common with older antihistamines.[21]

Loratadine became a massive commercial success, eventually transitioning from a prescription-only medication to an over-the-counter staple in 2002.[18][19] Its development showcased a sophisticated understanding of pharmacokinetics and the rational design of drugs with improved safety profiles.

Data Summary: Key Milestones in Piperidine Pharmacology

| Drug Name (Brand Name) | Therapeutic Class | Discoverer / Company | Year of Discovery/Patent | Key Innovation |

| Pethidine (Demerol®) | Opioid Analgesic | Otto Eisleb (IG Farben) | 1938 | First fully synthetic opioid; established the 4-phenylpiperidine pharmacophore.[9][10] |

| Haloperidol (Haldol®) | Antipsychotic | Paul Janssen (Janssen) | 1958 | Landmark butyrophenone antipsychotic; validated dopamine D2 receptor antagonism.[14][17][22] |

| Fentanyl (Sublimaze®) | Opioid Analgesic | Paul Janssen (Janssen) | 1959 | Ultra-potent synthetic opioid, ~100x stronger than morphine. |

| Loratadine (Claritin®) | Antihistamine | Schering-Plough | 1980 | Second-generation non-sedating antihistamine; designed to limit CNS penetration.[18][19] |

Chapter 5: Methodologies in Piperidine Drug Discovery

The successful development of piperidine-based drugs relies on a robust set of experimental methodologies. These protocols are essential for synthesizing novel candidates, evaluating their pharmacological activity, and determining their mechanism of action.

Core Synthesis: Hydrogenation of Pyridine Derivatives

A common and foundational method for creating the piperidine core is the catalytic hydrogenation of a corresponding pyridine derivative. This reaction adds hydrogen atoms across the aromatic ring, converting it to a saturated heterocycle.

Experimental Protocol: Platinum-Catalyzed Hydrogenation of a Substituted Pyridine

-

Preparation: A solution of the substituted pyridine (1.0 eq) is prepared in a suitable solvent, such as ethanol or acetic acid, within a high-pressure reaction vessel (Parr hydrogenator).

-

Catalyst Addition: A catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst), typically 1-5 mol%, is carefully added to the solution.[23]

-

Reaction Setup: The vessel is sealed, purged with nitrogen gas to remove oxygen, and then pressurized with hydrogen gas (H₂) to a pressure of 50-100 psi.

-

Reaction Execution: The mixture is agitated vigorously at room temperature or with gentle heating (40-60 °C) for 12-24 hours. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Work-up: Upon completion, the reaction vessel is carefully depressurized. The reaction mixture is filtered through a pad of Celite® to remove the platinum catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude piperidine derivative is then purified, typically by column chromatography or crystallization, to yield the final product.

Causality: The choice of a heterogeneous catalyst like PtO₂ is crucial as it provides a surface for the reaction to occur efficiently and can be easily removed by filtration, simplifying the purification process. The use of a pressure vessel is necessary to achieve the high concentration of hydrogen required to reduce the stable aromatic pyridine ring.[23]

Pharmacological Evaluation: Radioligand Binding Assay

To determine how strongly a new drug candidate binds to its target receptor (e.g., the dopamine D2 receptor for an antipsychotic), a radioligand binding assay is a standard and essential technique.

Experimental Protocol: Dopamine D2 Receptor Competition Binding Assay

-

Tissue Preparation: A membrane preparation rich in the target receptor is required. This is typically obtained from cultured cells engineered to express the human dopamine D2 receptor or from specific brain regions (e.g., striatum) of laboratory animals. The cells or tissue are homogenized in a buffer and centrifuged to isolate the cell membranes, which are then stored at -80 °C.

-

Assay Setup: The assay is performed in microtiter plates. To each well, the following are added in order:

-

Assay buffer (e.g., Tris-HCl with cofactors like MgCl₂).

-

A known, fixed concentration of a "radioligand" (e.g., [³H]-spiperone), which is a radioactive molecule that binds with high affinity to the D2 receptor.

-

Varying concentrations of the unlabeled "test compound" (the new piperidine derivative being evaluated).

-

-

Controls:

-

Total Binding: Wells containing only the radioligand and membrane preparation (no test compound).

-

Non-specific Binding (NSB): Wells containing the radioligand, membrane preparation, and a very high concentration of a known D2 blocker (e.g., unlabeled haloperidol) to saturate all specific binding sites.

-

-

Incubation: The plate is incubated for a set period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

-

Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

-

Quantification: The filters are washed with ice-cold buffer, dried, and placed in scintillation vials with scintillation fluid. The amount of radioactivity trapped on each filter is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is generated, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. This value is used to calculate the binding affinity (Ki) of the test compound for the receptor.

Signaling Pathway: Dopamine D2 Receptor Antagonism

Haloperidol and other butyrophenone antipsychotics exert their primary therapeutic effect by blocking the signaling cascade initiated by dopamine at the D2 receptor, a G-protein coupled receptor (GPCR).

Caption: Simplified signaling pathway of the dopamine D2 receptor and its inhibition by haloperidol.

Conclusion: The Enduring Legacy and Future of the Piperidine Scaffold

From its humble origins in the essence of black pepper, the piperidine ring has journeyed through the landscape of pharmacology to become one of the most important structural motifs in modern medicine. Its history is a testament to the power of observation, serendipity, and rational drug design. The discovery of pethidine opened the door to synthetic pain relief, haloperidol provided a critical tool for managing psychosis, and loratadine offered a safer alternative for allergy sufferers.

Today, the exploration of piperidine derivatives is more vibrant than ever. Researchers are leveraging this privileged scaffold to design novel therapeutics for an ever-expanding range of conditions, including cancer, infectious diseases, and neurodegenerative disorders.[8][24][25] The fundamental principles of modifying the piperidine core to fine-tune potency, selectivity, and pharmacokinetic properties—principles established through the historical breakthroughs detailed in this guide—continue to drive innovation. The simple six-membered ring, first isolated over 170 years ago, remains a cornerstone of drug discovery, promising a future of new and improved therapies for generations to come.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 8. ijnrd.org [ijnrd.org]

- 9. Pethidine - Wikipedia [en.wikipedia.org]

- 10. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 11. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 13. scribd.com [scribd.com]

- 14. The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. nbinno.com [nbinno.com]

- 18. thymeandseasonnaturalmarket.com [thymeandseasonnaturalmarket.com]

- 19. Loratadine - Wikipedia [en.wikipedia.org]

- 20. Loratadine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 21. mdpi.com [mdpi.com]

- 22. Haloperidol - Wikipedia [en.wikipedia.org]

- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 24. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

"pharmacophore analysis of 4-(2-Piperidin-2-ylethyl)morpholine"

An In-depth Technical Guide: Pharmacophore Analysis of 4-(2-Piperidin-2-ylethyl)morpholine for Sigma-1 Receptor Targeting

Preamble: The Rationale for Investigation

In the landscape of medicinal chemistry, the piperidine and morpholine heterocycles are designated as "privileged structures."[1][2] Their recurrent presence in a vast array of biologically active compounds underscores their importance in establishing favorable interactions with biological targets, enhancing pharmacokinetic properties, and providing robust scaffolds for chemical modification.[1] The molecule this compound, which elegantly combines both of these key pharmacophoric moieties, presents a compelling case for investigation as a potential modulator of critical protein targets.

While direct biological data for this specific molecule is not extensively documented in public literature, its core architecture strongly suggests a plausible interaction with the Sigma-1 Receptor (S1R). The established pharmacophore for S1R ligands consists of a basic, positive ionizable amine flanked by two hydrophobic regions.[3][4][5] The protonatable piperidine nitrogen and the adjacent aliphatic and morpholine rings in this compound map perfectly onto this model.

This guide, therefore, presents a comprehensive, in-depth technical workflow for a pharmacophore analysis of this compound, framed within the context of targeting the S1R. As a Senior Application Scientist, my objective is not merely to outline a procedure, but to provide a self-validating, logical framework that explains the causality behind each experimental and computational choice. This document is designed for researchers, scientists, and drug development professionals seeking to apply rigorous pharmacophore modeling techniques to discover and optimize novel CNS-active compounds.

Part 1: Foundational Strategy - Targeting the Sigma-1 Receptor

The Sigma-1 Receptor (S1R): An Enigmatic and Pluripotent Drug Target

The Sigma-1 Receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that has no homology with other mammalian proteins.[3] It plays a crucial role in regulating calcium signaling, ion channel activity, and cellular survival, making it a key modulator of numerous physiological functions.[3][4] The S1R is a highly sought-after target for therapeutic intervention in a range of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[5] The publication of its crystal structure in 2016 (PDB ID: 5HK1) was a landmark event, enabling a shift from purely ligand-based design to more accurate, structure-based approaches.[3][6]

The Evolution of S1R Pharmacophore Models

Historically, the design of S1R ligands was guided by qualitative, 2D pharmacophore models, such as the Glennon model, which identified the essential positive ionizable group and two hydrophobic regions.[3] While useful, these early models lacked 3D spatial constraints. The advent of advanced computational software and the availability of the receptor's crystal structure have allowed for the development of highly predictive, 3D pharmacophore models that incorporate precise geometric constraints and excluded volumes, significantly improving their utility in virtual screening and lead optimization.[7][8][9]

Strategic Workflow for Pharmacophore Elucidation

The following sections detail a robust, multi-step workflow designed to generate and validate a pharmacophore model for S1R activity, using this compound as our foundational query structure. This process simulates a typical drug discovery scenario where a novel chemical scaffold is being investigated.

References

- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 2. researchgate.net [researchgate.net]

- 3. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset | Publicación [silice.csic.es]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note & Protocol: Pharmacological Characterization of 4-(2-Piperidin-2-ylethyl)morpholine, a Novel CNS-Active Scaffold

Abstract

This document provides a comprehensive guide for the initial pharmacological investigation of 4-(2-Piperidin-2-ylethyl)morpholine, a novel chemical entity (NCE). The structural motif, combining both piperidine and morpholine rings, is prevalent in compounds targeting the central nervous system (CNS).[1][2][3] Specifically, this scaffold shares features with known ligands for sigma receptors (σR), which are implicated in a wide range of neurological and psychiatric conditions including depression, anxiety, neurodegenerative diseases, and cancer.[4][5][6][7] This guide outlines detailed, self-validating protocols for characterizing the compound's binding affinity and functional activity at the sigma-1 receptor (σ1R), a key therapeutic target.[5][6] We present a step-by-step radioligand binding assay to determine inhibitory constants (Ki) and a functional cell-based assay to measure downstream signaling events (cAMP modulation). These protocols are designed for researchers in drug discovery and development to establish a foundational pharmacological profile for this and structurally related compounds.

Introduction and Scientific Background

The piperidine and morpholine heterocycles are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds with favorable pharmacokinetic properties.[1][2][3] The combination of a piperidine ring, common in neurotropic drugs, and a morpholine ring, known to improve drug-like properties, suggests that this compound is a promising candidate for CNS-targeted research.[1][2]

The structural similarity of this NCE to a wide spectrum of compounds that bind to sigma receptors makes these receptors a primary hypothetical target.[4] Sigma receptors, particularly the σ1R subtype, are unique ligand-regulated molecular chaperones located at the endoplasmic reticulum (ER).[6][8] They modulate various cellular processes, including ion channel function, calcium signaling, and neurotransmitter release, making them attractive targets for therapeutic intervention in numerous CNS disorders.[4][6][8]

This application note provides the necessary framework to test the hypothesis that this compound is a σ1R ligand. The described protocols will enable researchers to:

-

Determine the binding affinity of the compound for the human σ1R.

-

Characterize the compound as a potential agonist or antagonist at σ1R by measuring its effect on intracellular signaling.

-

Establish a robust, reproducible methodology for screening similar novel compounds.

Compound Profile: this compound

A thorough understanding of the test article's chemical and physical properties is critical for accurate and reproducible experimental results.

| Property | Value | Source / Notes |

| IUPAC Name | 4-(2-(Piperidin-2-yl)ethyl)morpholine | - |

| Molecular Formula | C11H22N2O | - |

| Molecular Weight | 198.31 g/mol | - |

| CAS Number | Not broadly available; treat as NCE. | A related compound, 4-[2-(4-Piperidinyl)ethyl]morpholine, has CAS 500357-64-2.[9] |

| Predicted pKa | 10.65 ± 0.10 | Predicted. Critical for buffer selection. |

| Predicted LogP | ~1.5 - 2.5 | Predicted. Suggests moderate lipophilicity and potential for BBB penetration. |

| Solubility | To be determined empirically. | Recommended starting solvent: DMSO for stock solutions. Test solubility in aqueous assay buffers. |

| Stability | To be determined empirically. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

Experimental Design & Rationale

The initial characterization of a novel compound requires a two-pronged approach: assessing its ability to physically interact with the target (binding) and its ability to elicit a biological response upon binding (function).

Workflow for Pharmacological Characterization

The following diagram illustrates the logical flow of experiments described in this guide.

Caption: Workflow for characterizing a novel chemical entity (NCE).

Rationale for Target and Assay Selection

-

Target: The human sigma-1 receptor (σ1R) is selected based on the structural properties of the NCE.

-

Binding Assay: A radioligand competition binding assay is the gold standard for determining the affinity of an unlabeled compound.[10][11][12] It measures the ability of the NCE to displace a radiolabeled ligand with known high affinity for σ1R, allowing for the calculation of the inhibitory constant (Ki).

-

Functional Assay: σ1R activation can modulate G-protein signaling, including the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP).[13] A cAMP assay is a robust method to determine if the NCE acts as an agonist (inhibits cAMP production) or an antagonist (blocks the effect of a known agonist).[14][15]

Protocol 1: σ1R Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the human σ1R. The assay measures the displacement of the high-affinity σ1R radioligand, --INVALID-LINK---pentazocine, from membranes prepared from cells overexpressing the receptor.

Materials & Reagents

-

Test Compound: this compound

-

Membranes: Commercially available membranes from HEK293 or CHO cells stably expressing human σ1R.

-

Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).

-

Positive Control (Displacer): Haloperidol (a high-affinity σ1R ligand).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: Ecolite(+) or similar.

-

Equipment: 96-well filter plates (e.g., Millipore MultiScreen HTS), vacuum manifold, liquid scintillation counter, multi-channel pipettors.

Step-by-Step Methodology

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound and Haloperidol in 100% DMSO.

-

Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM). The final DMSO concentration in the assay should not exceed 0.5%.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane suspension. (Represents maximum binding).

-

Non-Specific Binding (NSB): 50 µL Haloperidol (final conc. 10 µM) + 50 µL Radioligand + 100 µL Membrane suspension. (Represents binding to non-receptor components).

-

Test Compound Wells: 50 µL of each test compound dilution + 50 µL Radioligand + 100 µL Membrane suspension.

-

-

Reagent Addition:

-

Prepare the radioligand solution by diluting --INVALID-LINK---pentazocine in Assay Buffer to a working concentration of 2x the final desired concentration (e.g., 4 nM for a 2 nM final concentration, which is near its Kd).

-

Prepare the membrane suspension by diluting the stock in Assay Buffer to a concentration that provides a sufficient signal (e.g., 10-20 µg protein per well).

-

Add reagents to the 96-well plate in the order specified above.

-

-

Incubation:

-

Seal the plate and incubate for 60-90 minutes at room temperature with gentle shaking.

-

-

Harvesting:

-

Pre-wet the filter plate with Wash Buffer.

-

Rapidly transfer the incubation mixture to the filter plate and aspirate using a vacuum manifold.

-

Wash each well 3-4 times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.

-

-

Detection:

-

Allow the filter mat to dry completely.

-

Add 200 µL of scintillation cocktail to each well.

-

Seal the plate and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Normalize Data: Express the CPM for each test compound concentration as a percentage of the maximal specific binding: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)]).

-

Determine IC50: Plot % Inhibition versus the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC50 value (the concentration at which 50% of the radioligand is displaced).[10]

-

Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol 2: GloSensor™ cAMP Functional Assay

This protocol determines if the test compound acts as an agonist or antagonist at σ1R by measuring its effect on forskolin-stimulated cAMP production in cells. This assay is suitable for Gi-coupled receptors, where agonist activation leads to a decrease in cAMP.[16][17]

Hypothetical Signaling Pathway

Caption: Gi-coupled receptor signaling pathway and assay principle.

Materials & Reagents

-

Cells: HEK293 or CHO cells stably co-expressing human σ1R and the pGloSensor™-22F cAMP Plasmid (Promega).

-

Assay Kit: cAMP-Glo™ Assay kit (Promega, Cat. V1501) or similar.[14][17]

-

Stimulant: Forskolin (a direct activator of adenylyl cyclase).

-

Positive Controls: A known σ1R agonist and antagonist.

-

Culture Medium: DMEM/F-12 with 10% FBS, appropriate selection antibiotics.

-

Assay Plates: White, opaque, sterile 96-well or 384-well plates.

-

Equipment: Luminometer, CO2 incubator.

Step-by-Step Methodology

-

Cell Preparation:

-

The day before the assay, seed cells into white, opaque 96-well plates at a density that will result in a ~90% confluent monolayer on the day of the experiment (e.g., 2 x 10⁴ cells/well).

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Assay Execution (Agonist Mode):

-

Prepare serial dilutions of the test compound and a known agonist control.

-

Remove culture medium from cells. Add 20 µL of compound dilutions to the wells.

-

Add 20 µL of a forskolin solution (at a concentration that gives ~80% of its maximal response, e.g., EC80) to all wells.

-

Incubate for 15-20 minutes at room temperature.

-

Add 40 µL of cAMP-Glo™ Lysis Buffer and incubate for 10 minutes.

-

Add 40 µL of Kinase-Glo® Reagent to detect remaining ATP. Incubate for 10 minutes.

-

Measure luminescence using a plate-reading luminometer.

-

-

Assay Execution (Antagonist Mode):

-

Prepare serial dilutions of the test compound and a known antagonist control.

-

Pre-incubate the cells with the test compound dilutions for 15-20 minutes.

-

Add a known σ1R agonist at its EC80 concentration to all wells, followed immediately by the EC80 forskolin solution.

-

Proceed with the lysis, detection, and luminescence reading steps as described for the agonist mode.

-

Data Analysis

-

Normalize Data: Convert the raw luminescence units (RLU) to percent activity.

-

For Agonist Mode: % Inhibition = 100 * (1 - [(RLU_forskolin - RLU_compound) / (RLU_forskolin - RLU_max_inhibition)]). A lower RLU value indicates higher cAMP production inhibition (agonist effect).

-

For Antagonist Mode: % Activity = 100 * [(RLU_compound - RLU_agonist) / (RLU_basal - RLU_agonist)].

-

-

Determine EC50/IC50: Plot the normalized data against the log concentration of the test compound. Use non-linear regression to fit the data and determine the EC50 (for agonists) or IC50 (for antagonists).

Interpretation of Results & Troubleshooting

| Result | Interpretation | Next Steps |

| Binding Assay: Ki < 1 µM | Compound is a potent binder to σ1R. | Proceed to functional assays. |

| Binding Assay: Ki > 10 µM | Compound has low or no affinity for σ1R. | Consider screening against other targets or modifying the chemical structure. |

| Functional (Agonist): EC50 < 1 µM | Compound is a potent agonist. | Characterize potency and efficacy (Emax). |

| Functional (Antagonist): IC50 < 1 µM | Compound is a potent antagonist. | Confirm antagonism and determine the mode of inhibition (e.g., competitive). |

| No functional activity | Compound may be a neutral ligand or act via a different signaling pathway. | Consider alternative functional assays (e.g., calcium imaging, electrophysiology). |

Troubleshooting:

-

High NSB in Binding Assay: May indicate issues with membrane quality, insufficient washing, or radioligand degradation.

-

Low Signal-to-Background in Functional Assay: Optimize cell number, forskolin concentration, and incubation times. Ensure cell health.

-

Poor Curve Fits: Check dilution series accuracy. Ensure the concentration range is wide enough to define the top and bottom plateaus of the curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review): Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 9. 500357-64-2 CAS MSDS (4-(2-PIPERIDIN-4-YL-ETHYL)-MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Receptor-Ligand Binding Assays [labome.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. cAMP-Glo™ Assay [promega.sg]

- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

"in vitro assay design for 4-(2-Piperidin-2-ylethyl)morpholine"

Application Note & Protocols

A Strategic Approach to In Vitro Assay Design for Novel Piperidine-Morpholine Scaffolds: A Case Study with 4-(2-Piperidin-2-ylethyl)morpholine

Abstract

The piperidine and morpholine heterocycles are considered "privileged structures" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to their favorable pharmacokinetic properties and versatile binding capabilities.[1][2] This guide addresses the critical challenge of designing an in vitro assay strategy for a novel compound, This compound , for which no specific biological target has been elucidated. We forgo a rigid, target-specific approach and instead present a comprehensive, tiered assay cascade designed for target identification, validation, and mechanistic characterization. This framework begins with essential physicochemical and safety profiling to ensure data integrity, progresses to broad phenotypic screening to identify biological effects, and culminates in specific target deconvolution and mechanistic studies. Each step is supported by detailed, field-proven protocols and explanations of the scientific rationale, providing a robust roadmap for the early-stage evaluation of novel chemical entities containing these prevalent scaffolds.

Introduction: The Significance of Privileged Scaffolds

In the landscape of drug discovery, the morpholine and piperidine rings are ubiquitous. Their three-dimensional structures and physicochemical properties allow them to engage with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antidiabetic, and neurotropic effects.[3][4][5] The morpholine ring, with its ether oxygen, often enhances metabolic stability and aqueous solubility, while the basic nitrogen of the piperidine ring provides a key interaction point for many receptors and enzymes.[6]

The compound this compound combines both of these critical scaffolds. As a novel chemical entity, it represents a common starting point in a discovery program: a promising structure with unknown biological potential. The primary challenge is not to test its activity against a known target, but to discover that target in an efficient, logical, and scientifically rigorous manner. This document outlines such a strategy, using this compound as a case study.

Foundational Profiling: Pre-Assay Essentials

Before investigating the biological activity of a compound, it is imperative to establish its fundamental physicochemical properties and safety profile. These assays are self-validating systems; they prevent common pitfalls such as compound precipitation (false positives/negatives) and unforeseen toxicity that can confound the results of downstream biological screens.

Physicochemical Property Assessment

A. Aqueous Kinetic Solubility

-

Causality: Insoluble compounds can produce false results through aggregation, light scattering in optical assays, or simply failing to reach the target at the intended concentration. This assay determines the concentration at which the compound remains dissolved in aqueous buffer.

-

Protocol: Nephelometry-Based Kinetic Solubility

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

In a 96-well clear-bottom plate, perform a serial dilution of the stock solution into aqueous phosphate-buffered saline (PBS), pH 7.4, to achieve final concentrations ranging from 200 µM down to 0.1 µM. Include a DMSO-only control.

-

Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measure turbidity by reading the plate on a nephelometer or a plate reader capable of measuring light scattering at ~620 nm.

-

The solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the DMSO control.

-

B. Metabolic Stability

-

Causality: A compound's susceptibility to metabolism by liver enzymes (primarily Cytochrome P450s) dictates its potential in vivo half-life. The morpholine ring is generally more stable than piperidine, making this an important early assessment.[6]

-

Protocol: Human Liver Microsomal (HLM) Stability Assay

-

Reagents: Pooled HLM (e.g., from Corning), NADPH regenerating system, 0.1 M Phosphate Buffer (pH 7.4), ice-cold acetonitrile with an internal standard (e.g., warfarin).

-

Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (1 µM) in phosphate buffer.

-

Pre-warm the mixture to 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a 96-well plate containing ice-cold acetonitrile with the internal standard.

-

Centrifuge the plate at 4,000 rpm for 20 minutes to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-